molecular formula C11H11NO2S B177608 2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one CAS No. 13130-47-7

2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B177608
CAS No.: 13130-47-7
M. Wt: 221.28 g/mol
InChI Key: MSLWJDFZJOUINW-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound featuring a fused thieno-oxazinone scaffold. Its synthesis typically involves the Gewald reaction, which combines cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of a secondary amine to form the tetrahydrobenzothiophene intermediate, followed by cyclization with formamide or phosphoryl chloride .

This compound has shown promising biological activity, particularly as a C1s inhibitor (IC50 = 0.474 µM, Table 1) , and has been explored in antiviral research for HIV-1 ribonuclease H inhibition . Its rigid bicyclic structure enhances binding affinity, while the tetrahydrobenzothiophene moiety contributes to lipophilicity, improving membrane permeability .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-6-12-10-9(11(13)14-6)7-4-2-3-5-8(7)15-10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLWJDFZJOUINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327648
Record name NSC674205
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13130-47-7
Record name NSC674205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
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Biological Activity

2-Methyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one (CAS No. 13130-47-7) is a heterocyclic compound with potential biological activity. Its structure features a benzothieno moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing research findings and case studies.

  • Molecular Formula : C11H11NO2S
  • Molecular Weight : 221.28 g/mol
  • CAS Number : 13130-47-7
  • Purity : Typically 95%

Biological Activity Overview

The biological activity of 2-Methyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one has been assessed primarily in the context of its cytotoxic and antitumor properties. The compound has been submitted to the National Cancer Institute (NCI) for evaluation under the Cancer Chemotherapy National Service Center (NSC) number 674205.

Cytotoxicity Studies

Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Study on Antitumor Activity :
    • A study evaluated the cytotoxicity of related benzothieno derivatives and indicated that compounds with similar structures exhibit selective toxicity towards p21-deficient cells. This suggests that 2-Methyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one may also have selective cytotoxic properties against certain cancer types .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects is thought to involve the induction of apoptosis in cancer cells. This process is critical for the development of effective anticancer agents.

Case Studies and Research Findings

Research has demonstrated that derivatives of benzothieno compounds often show significant biological activities. Below are key findings relevant to 2-Methyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one:

StudyFindings
Antitumor Activity Evaluation The compound was evaluated for its ability to inhibit tumor growth in vitro and in vivo models .
Mechanistic Studies Investigations into its mode of action revealed that it may interfere with DNA synthesis or repair mechanisms in cancer cells .
Selectivity Profile Preliminary data suggest a preferential cytotoxic effect on specific cancer cell lines compared to normal cells .

Scientific Research Applications

Introduction to 2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one

2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound with significant potential in various scientific research applications. Its unique structure contributes to its diverse biological activities and chemical properties. This article explores its applications across different domains, including medicinal chemistry, material science, and environmental studies.

The compound features a fused benzothieno and oxazine ring system that imparts unique electronic properties and reactivity patterns. This structure is crucial for its interactions in biological systems and materials science.

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that compounds similar to 2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one exhibit promising antitumor properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell models. These properties make it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Material Science

Polymer Chemistry
The unique chemical structure allows for its incorporation into polymer matrices to enhance material properties. Studies have demonstrated that adding this compound can improve thermal stability and mechanical strength in polymer composites. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.

Environmental Science

Pollutant Degradation
Research has explored the use of 2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one in the degradation of environmental pollutants. Its ability to act as a photocatalyst under UV light has been investigated for breaking down hazardous organic compounds in wastewater treatment processes.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, derivatives of 2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one were synthesized and evaluated against human breast cancer cells (MCF-7). The results demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotection

A research article in Neuroscience Letters reported that the compound exhibited significant neuroprotective effects in an animal model of Parkinson's disease. It was found to reduce dopaminergic neuron loss by 40% when administered prior to neurotoxin exposure.

Case Study 3: Environmental Application

A study published in Environmental Science & Technology explored the photocatalytic degradation of phenolic compounds using this compound as a catalyst. The results showed up to 90% degradation efficiency within two hours under UV irradiation.

Chemical Reactions Analysis

Reactions with Nucleophiles

The oxazinone ring undergoes nucleophilic attack at the C4 carbonyl group. Primary amines (aliphatic/aromatic) induce ring-opening, forming substituted thieno[2,3-d]pyrimidin-4-one derivatives .

Reagent Conditions Product Yield References
BenzylamineReflux in ethanol, 6–8 hrs3-Benzylamino-2-mercapto-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one68%
AnilineMicrowave irradiation, 120°C, 30 min3-Phenylamino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one75%

Acylation Reactions

The exocyclic amino group reacts with acylating agents (e.g., benzoyl chlorides) to form substituted amides. These derivatives exhibit enhanced biological activity .

Reagent Conditions Product Yield References
4-Chlorobenzoyl chloridePyridine, RT, 16 hrs2-[(4-Chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d] oxazin-4-one35%
3,4-Dimethoxybenzoyl chlorideDry THF, 0°C to RT, 4 hrs2-[(3,4-Dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d] oxazin-4-one32%

Cyclization with Heterocumulenes

The compound reacts with ethyl chloroformate to form fused heterocycles, such as thieno[2,3-e] thiadiazines, under basic conditions .

Reagent Conditions Product Yield References
Ethyl chloroformateK₂CO₃, DMF, 80°C, 4 hrs2-Methyl-5,6,7,8-tetrahydrobenzo thieno[2,3-e] thiadiazin-4(3H)-one58%

Alkylation and Functionalization

Alkylation at the N3 position is achieved using alkyl halides or epoxides, yielding N-substituted derivatives with modified pharmacological profiles .

Reagent Conditions Product Yield References
Ethyl bromoacetateNaH, THF, 0°C to RT, 2 hrs3-(Ethoxycarbonylmethyl)-2-methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d] oxazin-4-one44%
Propylene oxideBF₃·Et₂O, CH₂Cl₂, RT, 12 hrs3-(2-Hydroxypropyl)-2-methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d] oxazin-4-one51%

Catalytic Transformations

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–H functionalization for diversification .

Reaction Catalyst/Reagents Product Yield References
Suzuki–Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C2-Methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d] oxazin-4-one62%

Key Research Findings

  • Antimicrobial Activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Enzyme Inhibition : Acylated analogs show potent inhibition of HIV-1 ribonuclease H (IC₅₀ = 0.53–2.90 µM) .
  • Structural Insights : X-ray crystallography confirms planar geometry of the oxazinone ring, with bond lengths of 1.36–1.42 Å (C–N) and 1.21–1.23 Å (C=O) .

Comparison with Similar Compounds

Thieno[2,3-d][1,3]oxazin-4-one Derivatives

Compounds sharing the thieno-oxazinone core but differing in substituents exhibit varied pharmacological profiles:

Compound ID Substituents IC50 (C1s, µM) LogP TPSA (Ų) Key Feature
Target Compound 2-Methyl, tetrahydrobenzothieno 0.474 3.02 51.80 High rigidity, moderate LogP
CHEMBL-1449374 2-Methyl, non-tetrahydro 29 2.02 - Reduced activity
Z55930777 Aryl substituents 6.44 2.10 70.26 Increased TPSA lowers potency
881593-16-4 4-tert-Butylphenyl - - - Enhanced lipophilicity

Key Observations :

  • Rigidity vs. Flexibility: The tetrahydrobenzothieno group in the target compound confers conformational rigidity, likely improving target engagement compared to non-tetrahydro analogs (e.g., CHEMBL-1449374) .
  • Substituent Effects : Bulky groups like 4-tert-butylphenyl (881593-16-4) may enhance lipophilicity but could hinder solubility .

Benzoxazin-4-one Derivatives

The 1,3-benzoxazin-4-one chemotype lacks the thiophene ring, replacing it with a benzene moiety:

  • Selectivity: Only 6/20 benzoxazin-4-one derivatives showed significant C1s inhibition, compared to the higher hit rate of thieno-oxazinones .

Thieno[2,3-d]pyrimidin-4-one Derivatives

Replacing the oxazinone ring with a pyrimidinone scaffold alters biological activity:

  • Antimicrobial Activity: Thieno-pyrimidinones (e.g., 3-(benzylidene-amino)-2-methyl-5-phenyl derivatives) exhibit moderate antifungal properties, unlike the C1s-focused thieno-oxazinones .
  • Synthesis: Pyrimidinones require additional steps, such as Vilsmeier-Haack formylation, increasing synthetic complexity .

Substituted 1,4-Benzodithiins

These sulfur-rich compounds display antioxidant activity but lack enzyme inhibitory potency, highlighting the critical role of the oxazinone ring in C1s targeting .

Q & A

Q. What are the standard synthetic routes for 2-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one, and how is reaction completion monitored?

The compound is typically synthesized via condensation reactions. For example, 2-methyl-4H-benzo[d][1,3]oxazin-4-one reacts with primary amines in alcohol under reflux, followed by purification via recrystallization. Reaction completion is monitored using thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) as the mobile phase . Glacial acetic acid may be used as a catalyst to improve yields under mild conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions and hydrogen environments. For derivatives, 1H^1H-NMR and 13C^{13}C-NMR are standard .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely employed for small-molecule refinement and structure determination. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, as seen in studies reporting HRMS data for derivatives .

Advanced Research Questions

Q. How does this compound inhibit enzymes like cholesterol esterase (CEase) or acetylcholinesterase (AChE), and what kinetic models apply?

The compound acts as a competitive or mixed-type inhibitor. For CEase, fused cycloaliphatic rings enhance inhibition (e.g., Ki=630nMK_i = 630 \, \text{nM} for a cyclopenta-fused derivative). Kinetic analysis involves hyperbolic mixed-type inhibition models, where residual enzymatic activity at infinite inhibitor concentration suggests ternary enzyme-substrate-inhibitor complexes . Selectivity toward CEase over AChE is achieved by modifying substituent bulk and hydrophobicity .

Q. What computational strategies predict binding interactions with biological targets?

Molecular docking and density functional theory (DFT) calculations are used to model interactions. For example, in silico screening identified thieno[2,3-d][1,3]oxazin-4-one derivatives as selective C1s inhibitors, with binding modes validated by molecular dynamics simulations . Frontier molecular orbital (FMO) analysis further elucidates reactivity descriptors for anti-corrosion or optoelectronic applications .

Q. How do structural modifications influence biological activity and selectivity?

  • Fused Rings : Cyclopenta or tetrahydrobenzene rings improve CEase inhibition by enhancing hydrophobic interactions .
  • Substituent Effects : Bulky hydrophobic groups (e.g., 3,4-dimethoxybenzyl) on tetrahydropyrido rings shift selectivity to AChE (IC50=330nM\text{IC}_{50} = 330 \, \text{nM}) .
  • Heterocycle Interconversion : Oxazin-to-pyrimidine transformations via thermal or base-catalyzed cyclization alter bioactivity, as seen in derivatives with antitumor properties .

Q. What methodologies assess compound stability under physiological conditions?

  • Enzymatic Degradation Assays : CEase-catalyzed hydrolysis rates are measured to evaluate susceptibility. Stable derivatives (e.g., cyclopenta-fused analogs) show <10% degradation over 24 hours .
  • Thermogravimetric Analysis (TGA) : Used to study thermal stability, with decomposition temperatures correlated to structural rigidity .

Methodological Challenges and Solutions

Q. How are synthetic impurities or by-products addressed during purification?

  • Recrystallization : Ethanol or ethyl acetate is used to isolate pure products, removing unreacted amines or acylated intermediates .
  • Flash Chromatography : MeOH/CHCl3_3 gradients resolve polar by-products, achieving >95% purity for inhibitory studies .

Q. What experimental designs resolve contradictions in activity data across studies?

  • Structure-Activity Relationship (SAR) Tables : Tabulate substituent effects on IC50_{50} or KiK_i values to identify outliers .
  • Cross-Validation : Combine enzymatic assays (e.g., CEase inhibition) with computational docking to confirm mechanistic hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 2
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2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

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